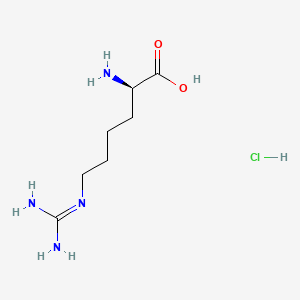

(R)-2-Amino-6-guanidinohexanoic acid hydrochloride

描述

®-2-Amino-6-guanidinohexanoic acid hydrochloride is a compound of significant interest in various scientific fields

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-6-guanidinohexanoic acid hydrochloride typically involves the reaction of a suitable precursor with guanidine under controlled conditions. One common method includes the use of protected amino acids, which are then deprotected and reacted with guanidine to form the desired compound. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of ®-2-Amino-6-guanidinohexanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in various applications.

化学反应分析

Types of Reactions

®-2-Amino-6-guanidinohexanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the guanidino group, potentially forming different oxidation states.

Reduction: Reduction reactions can convert the guanidino group to other functional groups.

Substitution: The amino and guanidino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different guanidino derivatives, while substitution reactions can produce a variety of amino acid derivatives with modified functional groups.

科学研究应用

®-2-Amino-6-guanidinohexanoic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound is studied for its role in various biological processes, including enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of various chemicals and materials, owing to its unique properties.

作用机制

The mechanism of action of ®-2-Amino-6-guanidinohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidino group plays a crucial role in these interactions, often forming hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

L-Arginine: Another amino acid with a guanidino group, commonly used in various biological and medical applications.

L-Ornithine: An amino acid involved in the urea cycle, similar in structure but lacking the guanidino group.

L-Citrulline: An amino acid that is a precursor to L-arginine, involved in nitric oxide production.

Uniqueness

®-2-Amino-6-guanidinohexanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and guanidino groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

生物活性

(R)-2-Amino-6-guanidinohexanoic acid hydrochloride, commonly known as homoarginine , is a derivative of the amino acid arginine. Its biological activity has been the subject of various studies, particularly concerning its role in metabolic processes and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₁₆N₄O₂·HCl

- Molecular Weight : 224.7 g/mol

- Melting Point : 213–215 °C

- Appearance : White granular powder

Homoarginine is believed to exert its biological effects primarily through its influence on nitric oxide (NO) production and its role as a substrate for nitric oxide synthases (NOS). The compound's guanidine group enhances its interaction with various enzymes, particularly those involved in metabolic pathways related to cardiovascular health.

Key Mechanisms:

- Nitric Oxide Production : Homoarginine serves as a substrate for NOS, leading to increased NO synthesis, which plays a crucial role in vascular function and blood flow regulation.

- Modulation of Enzyme Activity : It can influence the activity of several enzymes, including those involved in the urea cycle and amino acid metabolism.

Cardiovascular Effects

Research indicates that homoarginine may have beneficial effects on cardiovascular health. Studies have shown that elevated levels of homoarginine are associated with improved endothelial function and reduced risk of cardiovascular diseases.

- Endothelial Function : Homoarginine enhances endothelial nitric oxide availability, contributing to vasodilation and improved blood flow.

- Cardiovascular Risk : Epidemiological studies suggest that higher plasma levels of homoarginine correlate with lower incidences of cardiovascular events, such as myocardial infarction and stroke.

Neuroprotective Role

Recent findings suggest that homoarginine may also have neuroprotective properties. It has been implicated in:

- Reducing oxidative stress in neuronal tissues.

- Enhancing cognitive functions by modulating neurotransmitter systems.

Case Studies and Clinical Trials

- Cardiovascular Health : A study involving patients with coronary artery disease demonstrated that supplementation with homoarginine resulted in significant improvements in endothelial function compared to placebo groups .

- Neuroprotection : In animal models, homoarginine administration was linked to decreased neuronal apoptosis following ischemic events, suggesting potential therapeutic applications in stroke management .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Cardiovascular Health | Improved endothelial function | |

| Neuroprotection | Reduced oxidative stress | |

| Metabolic Regulation | Modulation of nitric oxide synthesis |

Table 2: Comparison with Related Compounds

| Compound | Mechanism of Action | Biological Effects |

|---|---|---|

| L-Arginine | Precursor for nitric oxide | Enhances blood flow |

| Homoarginine (R) | Substrate for nitric oxide synthase | Cardiovascular protection |

| (S)-2-Amino-6-guanidinohexanoic acid hydrochloride | Similar structure but different activity profile | Limited cardiovascular effects |

属性

IUPAC Name |

(2R)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKBVNVCKUYUDM-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678752 | |

| Record name | N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217456-98-8 | |

| Record name | N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。